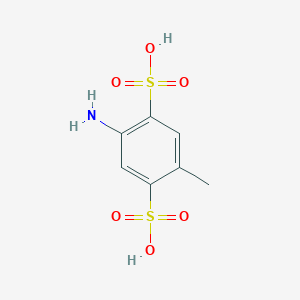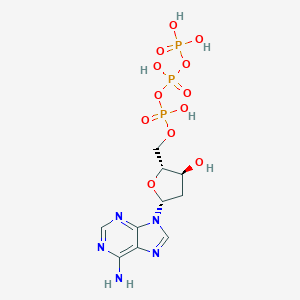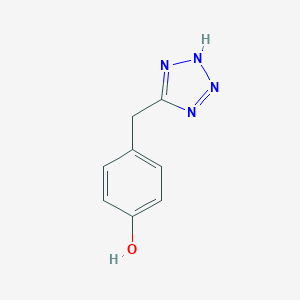![molecular formula C9H10BrNO4S B039879 Acide 3-{[(4-bromophényl)sulfonyl]amino}propanoïque CAS No. 116035-58-6](/img/structure/B39879.png)
Acide 3-{[(4-bromophényl)sulfonyl]amino}propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is an organic compound that features a bromophenyl group attached to a sulfonyl amino propanoic acid backbone
Applications De Recherche Scientifique
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of sulfonyl amino acids on biological systems.
Mécanisme D'action
Target of Action
The primary targets of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid are currently unknown. This compound is a specialty product for proteomics research , and its specific targets within the proteome are still under investigation.
Mode of Action
It’s known that the compound contains a sulfonyl group, which is often involved in protein binding, and an amino group, which can participate in various biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzenesulfonyl chloride and β-alanine.
Reaction Conditions: The reaction is carried out in an aqueous or organic solvent, often under basic conditions to facilitate the nucleophilic substitution reaction.
Procedure: 4-bromobenzenesulfonyl chloride is reacted with β-alanine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
Substitution: Products with different substituents on the phenyl ring.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzenesulfonamide: Similar structure but lacks the propanoic acid moiety.
3-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid: Similar structure with a chlorine atom instead of bromine.
3-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid: Similar structure with a methyl group instead of bromine.
Uniqueness
3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZJUADETXHVJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354429 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116035-58-6 |
Source


|
| Record name | N-(4-Bromobenzene-1-sulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


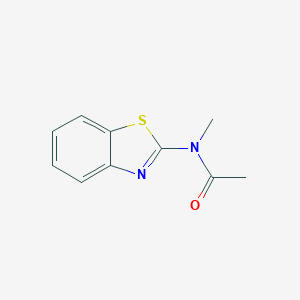

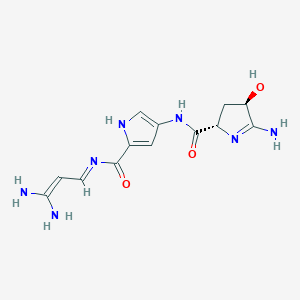
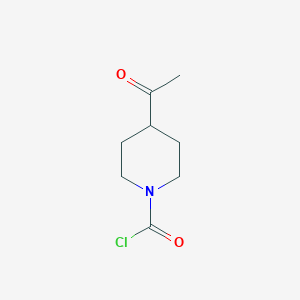
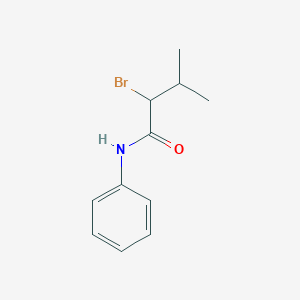
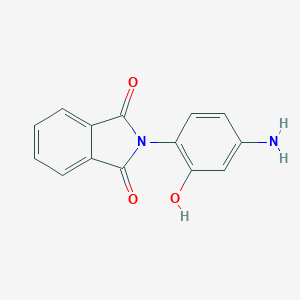
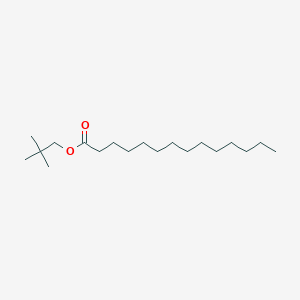
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
